Enhanced Acidity: pKa Reduction of >3 Log Units vs. Non-Fluorinated Analog
The gem-difluoro substitution in 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid markedly increases carboxylic acid acidity compared to the non-fluorinated analog 2-(1-hydroxycyclohexyl)acetic acid. The predicted pKa of the target compound is 1.28 ± 0.10, whereas typical aliphatic carboxylic acids (such as the non-fluorinated comparator) exhibit pKa values in the range of 4.7–4.9 [1]. This enhanced acidity alters the ionization state at physiological pH, impacting solubility, membrane permeability, and target binding interactions.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 1.28 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-(1-Hydroxycyclohexyl)acetic acid (CAS 14399-63-4): pKa ~4.8 (typical value for aliphatic carboxylic acids) |
| Quantified Difference | ΔpKa ≈ 3.5 (more acidic by >3 log units) |
| Conditions | Predicted pKa values from ACD/Labs or similar in silico models; comparator pKa based on class-level reference for cyclohexylacetic acid derivatives. |
Why This Matters
The >1000-fold increase in acidity directly influences the compound's charge state in biological media, enabling distinct pharmacokinetic and pharmacodynamic profiles that cannot be replicated by non-fluorinated analogs.
- [1] PubChem. Cyclohexaneacetic acid (CID 12348) – Experimental pKa: 4.79. Accessed 2026. View Source
